2-amino-6-(tert-butyl)pyrimidin-4(3H)-one

Beschreibung

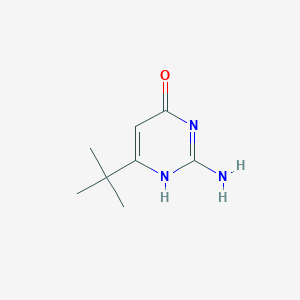

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-tert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(12)11-7(9)10-5/h4H,1-3H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKWJTJJGNNDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Tert Butyl Pyrimidin 4 3h One and Its Analogues

Strategic Approaches to Pyrimidinone Core Construction

The formation of the central pyrimidinone ring is the cornerstone of synthesizing 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions in Pyrimidinone Synthesis

Cyclocondensation reactions are a fundamental and widely employed method for the synthesis of pyrimidinone rings. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule, such as guanidine (B92328) or urea (B33335). The Biginelli reaction, a classic example of such a transformation, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. While traditionally used for the synthesis of dihydropyrimidinones, this reaction provides a foundational framework that can be adapted for pyrimidinone synthesis.

The general mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring. For the synthesis of 2-aminopyrimidinones, guanidine is a common reactant, providing the N-C-N fragment with a pre-installed amino group. The reaction of a β-ketoester with guanidine can lead directly to the formation of the 2-aminopyrimidinone core.

Key features of cyclocondensation reactions in pyrimidinone synthesis are summarized in the table below.

| Reaction Type | Key Reactants | Catalyst | Product |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid (e.g., HCl, H2SO4) | Dihydropyrimidinone |

| Guanidine Condensation | β-ketoester, Guanidine | Base or Acid | 2-Aminopyrimidinone |

Regioselective Synthetic Pathways to 6-Substituted Pyrimidinones (B12756618)

The regioselective synthesis of 6-substituted pyrimidinones is crucial for controlling the final structure of the target molecule. When using unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions, the possibility of forming two regioisomeric products exists. The choice of reactants and reaction conditions can influence the regiochemical outcome.

One effective strategy for achieving regioselectivity is the use of a pre-formed enaminone, which can then be reacted with an appropriate cyclizing agent. This approach allows for the unambiguous placement of substituents on the pyrimidinone ring. For instance, a β-ketoester can be converted to an enaminoester, which then undergoes cyclization with guanidine to yield a specific regioisomer.

Furthermore, directed lithiation followed by substitution offers a powerful method for the regioselective functionalization of a pre-existing pyrimidinone ring. nih.gov This strategy involves the use of a directing group to deprotonate a specific position on the ring, followed by quenching with an electrophile to introduce the desired substituent. nih.gov This method is particularly useful for introducing substituents at the C-6 position of the pyrimidinone core with high precision. nih.gov

One-Pot Multicomponent Reactions for Pyrimidinone Frameworks

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic frameworks like pyrimidinones. These reactions involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions leads to the formation of the final product without the need for isolating intermediates.

The Biginelli reaction is a prime example of a three-component reaction that can be adapted for pyrimidinone synthesis. nih.gov Modern variations of this reaction often employ catalysts to improve yields and broaden the substrate scope. The key advantage of MCRs lies in their operational simplicity, reduced reaction times, and lower environmental impact due to decreased solvent and energy consumption.

Specific Synthesis of this compound and Precursors

The synthesis of the target molecule, this compound, requires specific strategies for the introduction of the bulky tert-butyl group at the C-6 position and the amino group at the C-2 position.

Introduction of the tert-Butyl Moiety at the C-6 Position

The introduction of the tert-butyl group at the C-6 position can be achieved through several synthetic routes. A common and straightforward approach is to utilize a precursor that already contains the tert-butyl group in the correct position. For instance, the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate (a β-ketoester with a tert-butyl group) with guanidine would directly yield this compound.

The synthesis of the required β-ketoester precursor, ethyl 4,4-dimethyl-3-oxopentanoate, can be accomplished through a Claisen condensation reaction between ethyl pivalate (B1233124) and ethyl acetate.

An alternative strategy involves the regioselective functionalization of a pre-formed pyrimidinone ring. As mentioned earlier, directed metallation-substitution protocols can be employed. For example, starting with a suitable 2-aminopyrimidinone, a directing group could facilitate lithiation at the C-6 position, followed by reaction with a tert-butyl electrophile, such as tert-butyl bromide.

Nucleophilic Aromatic Substitution Strategies on Pyrimidinone Scaffolds

While the primary focus is on building the pyrimidinone ring with the desired substituents, nucleophilic aromatic substitution (SNAr) can also be a valuable tool for modifying the pyrimidinone scaffold. This is particularly relevant for introducing the amino group at the C-2 position or for further functionalization of the ring.

For SNAr to be effective, the pyrimidine (B1678525) ring must be activated by electron-withdrawing groups, and a good leaving group, such as a halogen, must be present at the position of substitution. For example, a 2-chloropyrimidinone derivative could react with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the 2-amino group. However, in the case of this compound, the amino group is more commonly introduced during the initial cyclocondensation reaction using guanidine.

The reactivity of the pyrimidinone ring towards nucleophilic substitution can be influenced by the substituents present on the ring. The electron-donating or withdrawing nature of these groups can either activate or deactivate the ring for SNAr reactions.

Optimization of Synthetic Yields for Bulky Substituents

The synthesis of this compound typically proceeds via the condensation of a β-ketoester bearing a tert-butyl group, such as ethyl 4,4-dimethyl-3-oxopentanoate, with guanidine. This reaction is a variation of the classical Biginelli reaction. The primary challenge in the synthesis of pyrimidinones with bulky substituents at the 6-position, like the tert-butyl group, is overcoming the steric hindrance that can significantly lower reaction yields.

Optimization strategies often involve the careful selection of reaction conditions to favor the cyclocondensation pathway. Key parameters that are frequently adjusted include the choice of solvent, catalyst, and temperature. While classical approaches might utilize strong acids or bases, modern methods often employ milder catalysts to improve yields and reduce side product formation.

For instance, the use of microwave irradiation has been shown to accelerate the reaction and, in some cases, improve yields by providing rapid and uniform heating. Lewis acid catalysts are also employed to activate the carbonyl group of the β-ketoester, facilitating the initial condensation with guanidine.

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of this compound, based on general principles for sterically hindered pyrimidinones.

Table 1: Optimization Parameters for the Synthesis of this compound

| Parameter | Variation | Expected Outcome with Bulky Substituents |

| Catalyst | Lewis Acids (e.g., Yb(OTf)₃, InCl₃), Brønsted Acids (e.g., p-TsOH), Bases (e.g., K₂CO₃) | Lewis acids can enhance electrophilicity of the ketoester. Base catalysis can facilitate deprotonation of guanidine. |

| Solvent | Protic (e.g., Ethanol, Acetic Acid), Aprotic (e.g., DMF, Dioxane), Solvent-free | Higher boiling point solvents may be necessary to overcome activation energy barriers. Solvent-free conditions with microwave irradiation can be effective. |

| Temperature | Room Temperature to Reflux | Higher temperatures are generally required to overcome steric hindrance, but can also lead to side reactions. |

| Reaction Time | Hours to Days | Reaction times are typically longer for sterically hindered substrates. |

It is important to note that a systematic screening of these parameters is crucial to identify the optimal conditions for maximizing the yield of this compound.

Derivative Synthesis Approaches Involving the this compound Scaffold

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. The primary points of functionalization are the 2-amino group and the nitrogen atoms of the pyrimidinone ring.

Functionalization at the 2-Amino Position

The 2-amino group of the pyrimidinone ring is a versatile handle for introducing a variety of substituents through several common reactions.

Acylation and Sulfonylation: The primary amine can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The presence of the bulky tert-butyl group can influence the reactivity of the amino group, potentially requiring more forcing conditions. rsc.org

Alkylation: Direct alkylation of the 2-amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the 2-aminopyrimidine (B69317) with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for the synthesis of mono-alkylated derivatives. researchgate.net

The following table provides examples of functionalization reactions at the 2-amino position based on methodologies applied to analogous 2-aminopyrimidine systems.

Table 2: Representative Functionalization Reactions at the 2-Amino Position

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Triethylamine | 2-Acetamido-6-(tert-butyl)pyrimidin-4(3H)-one |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine | 2-(Phenylsulfonamido)-6-(tert-butyl)pyrimidin-4(3H)-one |

| Reductive Amination | Benzaldehyde, Sodium triacetoxyborohydride | 2-(Benzylamino)-6-(tert-butyl)pyrimidin-4(3H)-one |

Modifications and Substitutions on the Pyrimidinone Ring Nitrogen (N-3)

The N-3 position of the pyrimidin-4(3H)-one ring is another key site for derivatization, most commonly through alkylation or arylation reactions.

N-Alkylation: The N-3 nitrogen can be alkylated using alkyl halides in the presence of a base. The choice of base and solvent is critical to control the regioselectivity of the alkylation, as alkylation can also occur at the N-1 position or the exocyclic amino group. Studies on similar pyrimidinone systems have shown that the regioselectivity of alkylation is influenced by the nature of the alkylating agent and the reaction conditions. europeanscience.org

N-Arylation: While less common, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners. These reactions often require specific ligands and conditions to proceed efficiently.

The table below outlines potential modification strategies for the N-3 position.

Table 3: Potential Modifications at the N-3 Position

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Methyl iodide, Potassium carbonate | 2-Amino-6-(tert-butyl)-3-methylpyrimidin-4(3H)-one |

| N-Arylation | Phenylboronic acid, Copper(II) acetate, Pyridine | 2-Amino-6-(tert-butyl)-3-phenylpyrimidin-4(3H)-one |

Strategies for Further Elaboration of the tert-Butyl Moiety (if applicable)

Direct functionalization of the tert-butyl group is chemically challenging due to the high bond dissociation energy of the C-H bonds and the lack of activating functional groups. However, in biological systems, metabolic oxidation of tert-butyl groups to form hydroxylated or carboxylated derivatives is a known pathway. hyphadiscovery.com

Synthetically, achieving such transformations would likely require advanced techniques such as directed C-H activation or radical-based functionalization. At present, there is limited literature specifically describing the synthetic elaboration of the tert-butyl group on the this compound scaffold. Research in this area would represent a novel avenue for the diversification of this compound class.

Chemical Reactivity and Derivatization Strategies of 2 Amino 6 Tert Butyl Pyrimidin 4 3h One

Substitution Reactions and Formation of Variously Substituted Pyrimidinones (B12756618)

The pyrimidinone ring of 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one is susceptible to various substitution reactions, allowing for the introduction of a wide array of functional groups. The amino and oxo groups on the pyrimidine (B1678525) ring influence the regioselectivity of these reactions. While specific studies on the 6-tert-butyl derivative are not extensively documented, the reactivity can be inferred from related 2-amino-6-substituted-pyrimidin-4(3H)-ones.

Substitution reactions can occur at the nitrogen atoms of the pyrimidine ring, the amino group, or even at the C5 position, depending on the reaction conditions and the nature of the electrophile or nucleophile. For instance, alkylation and acylation reactions can be directed to the ring nitrogens or the exocyclic amino group. Halogenation at the C5 position can also be achieved, providing a handle for further functionalization through cross-coupling reactions.

The general scheme for substitution reactions can be summarized as follows:

| Reactant | Reagent | Position of Substitution | Product Type |

| This compound | Alkyl Halide | N1, N3, or exocyclic NH2 | N-alkylated or N,N-dialkylated pyrimidinone |

| This compound | Acyl Halide | Exocyclic NH2 | N-acylated pyrimidinone |

| This compound | Halogenating Agent (e.g., NBS) | C5 | 5-halo-2-amino-6-(tert-butyl)pyrimidin-4(3H)-one |

These substitution patterns are fundamental in creating a library of variously substituted pyrimidinones derived from the parent compound.

Derivatives with Aromatic Substituents

The introduction of aromatic substituents onto the this compound scaffold can significantly modify its electronic and steric properties. A common strategy to achieve this is through cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated pyrimidinone precursor. For example, a 5-bromo-2-amino-6-(tert-butyl)pyrimidin-4(3H)-one can be coupled with a variety of arylboronic acids or arylstannanes to introduce phenyl, substituted phenyl, or other aromatic moieties at the C5 position.

Another approach involves the condensation of a β-ketoester bearing an aromatic group with guanidine (B92328) to construct the pyrimidine ring with the desired aromatic substituent already in place. While this is a de novo synthesis, it highlights a method for accessing such derivatives.

Here are some examples of reaction schemes leading to aromatic-substituted derivatives, based on general pyrimidine chemistry:

| Starting Material | Coupling Partner | Reaction Type | Aromatic Substituent |

| 5-Bromo-2-amino-6-(tert-butyl)pyrimidin-4(3H)-one | Phenylboronic acid | Suzuki Coupling | Phenyl |

| 5-Bromo-2-amino-6-(tert-butyl)pyrimidin-4(3H)-one | 4-Methoxyphenylboronic acid | Suzuki Coupling | 4-Methoxyphenyl |

| 5-Bromo-2-amino-6-(tert-butyl)pyrimidin-4(3H)-one | Naphthylboronic acid | Suzuki Coupling | Naphthyl |

The synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through the reaction of substituted chalcones with guanidinium (B1211019) carbonate, indicating another potential route for incorporating aromatic groups, although this would lead to a different substitution pattern. rasayanjournal.co.in

Derivatives with Heterocyclic Modifications

The incorporation of heterocyclic moieties into the this compound structure can lead to compounds with interesting biological and photophysical properties. Similar to the introduction of aromatic substituents, cross-coupling reactions on a halogenated precursor are a viable strategy. For instance, coupling with heteroarylboronic acids or stannanes can introduce rings such as pyridine, thiophene, or furan.

Furthermore, the amino group at the C2 position can serve as a nucleophile to react with electrophilic heterocyclic compounds. For example, reaction with a halosubstituted heterocycle could lead to the formation of a new C-N bond, linking the pyrimidinone to the heterocyclic ring.

Hydrazine (B178648) and Amine Derivatives

The amino group of this compound can be modified to generate a variety of hydrazine and other amine derivatives. Diazotization of the amino group followed by reduction can yield the corresponding hydrazine derivative, 2-hydrazinyl-6-(tert-butyl)pyrimidin-4(3H)-one. This hydrazine derivative is a versatile intermediate that can be further functionalized. For instance, it can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form hydrazides.

Alternatively, the amino group can undergo nucleophilic substitution reactions. For example, reaction with alkyl or aryl halides under appropriate conditions can lead to the formation of secondary or tertiary amines at the C2 position. The synthesis of 2-anilinopyrimidines from 2-chloropyrimidines and aniline (B41778) derivatives demonstrates the feasibility of introducing various amine substituents at this position. rsc.org

The following table outlines potential derivatization strategies for the amino group:

| Reagent | Intermediate/Product | Further Reactions |

| NaNO2, HCl then SnCl2 | 2-Hydrazinyl-6-(tert-butyl)pyrimidin-4(3H)-one | Reaction with carbonyls to form hydrazones |

| Alkyl Halide | 2-(Alkylamino)-6-(tert-butyl)pyrimidin-4(3H)-one | - |

| Aryl Halide (e.g., in Buchwald-Hartwig amination) | 2-(Arylamino)-6-(tert-butyl)pyrimidin-4(3H)-one | - |

The synthesis of hydrazones from related heterocyclic hydrazines, such as 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one, with various carbonyl compounds has been reported, suggesting a similar reactivity for the pyrimidinone analog. pensoft.net

Exploration of Tautomeric Forms and their Chemical Implications

This compound can exist in several tautomeric forms due to the presence of amide and amino functionalities. The most common tautomers are the keto-amino and enol-imino forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH.

The predominant tautomeric form in the solid state for similar 2-aminopyrimidin-4-ones is generally the 3H-keto form. nih.gov However, in solution, a mixture of tautomers may exist. For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one have shown the presence of both the 1H-keto and 3H-keto tautomers. nih.govresearchgate.net

The different tautomers can exhibit distinct chemical reactivity. For instance, the enol tautomer possesses a hydroxyl group, which can undergo O-alkylation and O-acylation reactions. The imino tautomer has a different pattern of hydrogen bond donors and acceptors, which can affect its intermolecular interactions and reactivity.

Quantum-chemical studies on related pyrimidin-4-ones have been conducted to determine the relative stability of different tautomers in the gas phase. documentsdelivered.com These theoretical calculations, combined with experimental data from techniques like NMR and IR spectroscopy, are crucial for understanding the tautomeric preferences and their implications for the chemical behavior of this compound. The position of the substituent at the 6-position, in this case, a tert-butyl group, can also influence the tautomeric equilibrium.

The potential tautomeric forms include:

This compound (keto-amino)

2-amino-6-(tert-butyl)pyrimidin-4(1H)-one (keto-amino)

2-amino-6-(tert-butyl)pyrimidin-4-ol (enol-amino)

2-imino-6-(tert-butyl)-2,3-dihydropyrimidin-4(1H)-one (keto-imino)

Understanding the tautomeric landscape is essential for predicting the outcome of chemical reactions and for designing derivatives with specific properties.

Structure Activity Relationship Sar Studies on 2 Amino 6 Tert Butyl Pyrimidin 4 3h One Analogues

Influence of Substituents on Biological Recognition and Potency

The biological activity of 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one analogues is highly sensitive to the nature and position of substituents on the pyrimidinone ring. Modifications at the 2-amino position and the aromatic ring attached to it have been a primary focus of SAR studies, revealing critical insights into the requirements for potent kinase inhibition.

For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a similar structural motif, the introduction of solubilizing substituents on the 2-anilino ring was found to, in many cases, increase activity against the Wee1 kinase. nih.gov This suggests that enhancing aqueous solubility can be a beneficial strategy for improving the potency of these compounds. Conversely, variations of substituents on the 6-phenyl ring did not significantly alter the selectivity profile of these compounds, indicating that this position may be less critical for differentiating between certain kinase targets. nih.gov

In another study focusing on 2-amino-4,6-disubstituted-pyrimidine derivatives as A1 adenosine (B11128) receptor (A1AR) antagonists, a comprehensive exploration of substituents at the 2, 4, and 6 positions was undertaken. nih.gov This research highlighted that the substitution pattern around the pyrimidine (B1678525) core is a key determinant of both potency and selectivity. nih.gov While not the exact same scaffold, these findings underscore the principle that even minor modifications to the substituent groups can lead to significant changes in biological activity and target preference.

The versatility of the pyrimidine scaffold allows for structural alterations at the 2, 4, 5, and 6 positions, enabling the fine-tuning of their pharmacological properties. The ability of the pyrimidine ring and its substituents to engage in hydrogen bonding and π-π stacking interactions with the active sites of enzymes is a recurring theme in their mechanism of action.

Role of the tert-Butyl Group in Modulating Molecular Interactions and Biological Outcomes

The tert-butyl group at the 6-position of the pyrimidinone ring plays a pivotal role in defining the molecular interactions and subsequent biological effects of these analogues. Its bulky and lipophilic nature significantly influences both the potency and selectivity of the compounds.

In a study of pyrrolo[2,3-d]pyrimidine inhibitors of Protein Kinase B (PKB), the introduction of a larger, lipophilic 4-tert-butyl substituent resulted in a remarkable increase in selectivity for PKB over the closely related kinase PKA. nih.gov The X-ray crystal structure of one such analogue bound to PKBβ revealed that the tert-butyl group occupies a lipophilic pocket formed by the P-loop of the kinase. nih.gov This specific interaction highlights the importance of steric bulk and hydrophobicity at this position for achieving target selectivity. The tert-butyl group, by fitting snugly into this pocket, can anchor the inhibitor in a specific orientation that is favorable for binding to the target kinase while being unfavorable for off-target kinases that may have a smaller or differently shaped pocket.

While excessively bulky groups can lead to steric clashes with amino acid residues in the binding pocket, as observed in some N-trisubstituted pyrimidine derivatives, the tert-butyl group often strikes an optimal balance. nih.gov It is large enough to form significant van der Waals interactions and displace water molecules from the binding site, which is entropically favorable, yet not so large as to create unfavorable steric hindrance in many kinase active sites. This "Goldilocks" effect of the tert-butyl group is a key contributor to the high potency and selectivity observed in many analogues of this compound.

Conformational Analysis and Side Chain Contributions to Activity

The three-dimensional conformation of this compound analogues and the orientation of their side chains are critical determinants of their biological activity. The spatial arrangement of atoms dictates how well the molecule can fit into the binding site of its target protein and form key interactions.

Conformational analysis of a related pyrimidine derivative, tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, revealed that the central piperazine (B1678402) ring adopts a chair conformation. rsc.org In this conformation, the substituents are positioned in specific bisectional and equatorial orientations. rsc.org While this is not the exact molecule of interest, it illustrates the importance of understanding the preferred conformations of cyclic substituents that are often incorporated into these analogues. The rigidity and defined geometry of such ring systems can pre-organize the molecule for optimal binding, reducing the entropic penalty upon complex formation.

Furthermore, the planarity of the pyrimidin-4(3H)-one group itself is a key feature. In the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, the pyrimidinone ring was found to be essentially planar. acs.org This planarity facilitates stacking interactions with aromatic residues in the kinase hinge region, a common binding motif for this class of inhibitors.

SAR Specific to Identified Biological Targets and Pathways

The SAR of this compound analogues is intrinsically linked to their specific biological targets. These compounds have shown significant promise as inhibitors of several key kinases involved in cancer and inflammatory signaling pathways, including p38 MAP kinase and Checkpoint Kinase 1 (Chk1).

p38 Mitogen-Activated Protein (MAP) Kinase:

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. nih.gov A number of structurally diverse p38 MAP kinase inhibitors have been developed, and the 2-aminopyrimidin-4-one scaffold is a recurring motif in this area. nih.govnih.gov The development of potent and highly selective inhibitors based on related dihydropyrido[3,2-d]pyrimidone scaffolds highlights the potential of this chemical class. nih.gov The SAR for these inhibitors often revolves around optimizing the substituents on the 2-anilino group to maximize interactions with the ATP-binding pocket of p38. The bulky tert-butyl group at the 6-position can contribute to selectivity by exploiting unique features of the p38 active site.

Checkpoint Kinase 1 (Chk1):

Chk1 is a serine/threonine kinase that is a crucial component of the DNA damage response pathway. nih.govmdpi.com Inhibition of Chk1 can sensitize cancer cells to the effects of chemotherapy and radiation. oncotarget.com Several small-molecule Chk1 inhibitors have been developed, and SAR studies have been conducted on related scaffolds. For example, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, modifications to the 2-anilino ring were shown to influence Wee1 activity, a related checkpoint kinase. nih.gov The development of selective Chk1 inhibitors often focuses on exploiting differences in the ATP-binding sites of Chk1 and other kinases. The specific substitution pattern of this compound analogues can be tailored to achieve this selectivity.

The following table summarizes the key SAR insights for these targets:

| Target | Key SAR Observations |

| p38 MAP Kinase | Substituents on the 2-anilino group are critical for potency. The bulky C6-substituent can enhance selectivity. |

| Chk1 | Modifications to the 2-amino and associated aromatic rings influence activity and selectivity. Solubility-enhancing groups can be beneficial. |

Computational and Theoretical Investigations of 2 Amino 6 Tert Butyl Pyrimidin 4 3h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one, might interact with a biological target, typically a protein or enzyme.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into a compound's geometry, stability, and reactivity.

Molecular Dynamics and Free Energy Perturbation Simulations

While docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-target complex over time. Free Energy Perturbation (FEP) is a more rigorous method for calculating binding affinities.

MD simulations would place the docked complex of this compound and its target protein in a simulated physiological environment (water, ions). The simulation would then calculate the movements of every atom over a period of time (nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

FEP simulations represent a more advanced and computationally intensive method to calculate the relative binding free energies between two similar ligands. This technique involves computationally "transforming" one molecule into another in a series of small steps, both in solution and when bound to the protein. The difference in the free energy of these two transformations yields a highly accurate prediction of the difference in binding affinity. Such studies are valuable for the precise optimization of lead compounds in drug discovery.

Computational Analysis of Tautomerization Processes and Solvent Effects

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies on the tautomerization processes and solvent effects for this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate tautomerism in related heterocyclic systems like purines and other pyrimidine (B1678525) derivatives, specific research findings, including data on the relative energies of tautomers and the influence of different solvents for this compound, are not publicly available at this time. nih.govnih.govsid.irmdpi.com

Theoretical studies on similar molecules, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that pyrimidin-4-one derivatives can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the surrounding solvent environment. researchgate.netnih.gov These studies often employ computational models like the Polarizable Continuum Model (PCM) to simulate solvent effects and predict the stability of different tautomers in various media. sid.irmdpi.com However, without specific studies on the tert-butyl substituted compound, it is not possible to provide detailed research findings or data tables for its tautomerization processes.

Mechanistic Investigations of Biological Interactions for 2 Amino 6 Tert Butyl Pyrimidin 4 3h One Derivatives

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Assays

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors, catalyzing the reduction of dihydrofolate to tetrahydrofolate. semanticscholar.orgnih.gov Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a key target for antimicrobial and anticancer therapies. nih.govresearchgate.net Derivatives of the thieno[2,3-d]pyrimidine scaffold, a close isostere of the aminopyrimidinone core, have been extensively studied as DHFR inhibitors.

One study focused on 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their activity against DHFR from various opportunistic microorganisms. semanticscholar.org Several compounds demonstrated moderate to good inhibitory activity. For instance, derivatives with 4-methoxyphenylamino, 4-chlorophenylamino, and 2,5-dichlorophenylamino substitutions at the 6-position showed significant activity against Toxoplasma gondii DHFR (tgDHFR), with IC50 values comparable to the known inhibitor trimethoprim. semanticscholar.org

Another series of nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized and evaluated as dual inhibitors of human DHFR and thymidylate synthase (TS). nih.gov The 4-nitrophenyl analogue in this series was identified as a potent dual inhibitor. nih.gov These studies highlight that the 2-amino-4-oxothieno[2,3-d]pyrimidine scaffold is a promising framework for developing potent DHFR inhibitors. nih.gov

Table 1: DHFR Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound Derivative | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 6.0 | semanticscholar.org |

| 2-amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 2.8 | semanticscholar.org |

| 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 2.3 | semanticscholar.org |

| Trimethoprim (Reference) | tgDHFR | 2.7 | semanticscholar.org |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | 0.020 | nih.gov |

| 2-Amino-6-methyl-5-[(4-nitrophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one | Human DHFR | 0.56 | nih.gov |

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. nih.govmdpi.com The CDK4/6 complex, in particular, controls the transition from the G1 (growth) phase to the S (synthesis) phase. mdpi.com Dysregulation of this complex is a common feature in many cancers, making CDK4 a significant target for anticancer drug development. mdpi.com The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a privileged structure for potent and selective inhibition of CDK4. semanticscholar.org

Extensive research has led to the development of highly selective CDK4/6 inhibitors based on this and related pyrimidine (B1678525) structures. semanticscholar.org Palbociclib and Ribociclib, both approved cancer therapeutics, are based on the pyrido[2,3-d]pyrimidin-7-one scaffold. semanticscholar.org Abemaciclib was developed from a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold. semanticscholar.org These compounds are ATP-competitive inhibitors that have demonstrated high efficacy. For example, a series of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives showed potent and selective inhibition of CDK4, with IC50 values in the nanomolar range, comparable to existing approved drugs. mdpi.com

Table 2: Inhibitory Activity of Pyrimidine Derivatives against CDK4

| Compound | Scaffold | CDK4 IC50 (nM) | Reference |

|---|---|---|---|

| Palbociclib | Pyrido[2,3-d]pyrimidin-7-one | 11 | |

| Ribociclib | Pyrido[2,3-d]pyrimidin-7-one | 10 | |

| Abemaciclib | 2,4-disubstituted pyrimidine | 2 | |

| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine Derivative (Compound 22) | Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine | 0.8 |

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical cellular processes such as cell growth, proliferation, and survival through the PI3K/AKT/mTOR signaling pathway. Aberrant activation of this pathway is common in many human cancers, making PI3K an attractive therapeutic target. Several classes of PI3K inhibitors have been developed, with many featuring heterocyclic cores like pyrimidine.

Specifically, pyridopyrimidinone derivatives have been designed as potent inhibitors of PI3Kα, particularly the H1047R mutant which is prevalent in breast cancer. These inhibitors were developed to selectively target the mutant PI3Kα over the wild-type enzyme to minimize off-target effects. Buparlisib (BKM120), a pan-class I PI3K inhibitor, is a pyridinamine derivative that demonstrates potent inhibition across all p110 isoforms of class I PI3Ks.

Table 3: Inhibitory Activity of Pyrimidine and Related Derivatives against PI3K

| Compound | Target Isoform | IC50 (nM) | Reference |

|---|---|---|---|

| Buparlisib (BKM120) | p110-α | 52 | |

| p110-β | 166 | ||

| p110-δ | 116 | ||

| p110-γ | 262 | ||

| Pyridopyrimidinone Derivative (Compound 17) | PI3Kα H1047R | 1 |

Acetylcholinesterase and Amyloid Formation Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the management of Alzheimer's disease to address cholinergic system dysfunction. Additionally, the formation of β-amyloid (Aβ) plaques is a major pathological hallmark of Alzheimer's. Molecules that can simultaneously target both AChE activity and Aβ formation are of significant interest.

While direct studies on 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one are limited in this area, research on structurally related aminopyridine derivatives has shown moderate AChE inhibitory activity. For example, various aryl(alkyl)carboxamides and thiocarbamides of 2-amino-4,6-dimethylpyridine were found to be inhibitors of both acetylcholinesterase and butyrylcholinesterase. In a different study, a novel tryptamine derivative, 6-bromotryptamine A, was shown to dose-dependently inhibit AChE activity and also block the formation of Aβ oligomers. At a concentration of 50 µM, this compound reduced AChE activity to approximately 45% of the control.

Table 4: AChE Inhibitory Activity of Related Heterocyclic Compounds

| Compound | Activity | Reference |

|---|---|---|

| 6-bromotryptamine A (50 µM) | ~55% inhibition of AChE activity | |

| (Pyridin-2-yl)tetrazole Derivative (IV) (75 µM) | 23.7% inhibition of AChE activity |

P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial component in the process of ADP-mediated platelet aggregation, making it a primary target for anti-thrombotic agents. Antagonists of this receptor prevent platelets from clumping together, thereby reducing the risk of blood clots. Research has identified that the 6-amino-2-mercapto-3H-pyrimidin-4-one scaffold, which is structurally very similar to the compound of interest, can serve as a basis for developing P2Y12 receptor antagonists.

These pyrimidinone derivatives were designed as simplified, non-nucleosidic mimics of known P2Y12 antagonists, such as ATP and the active metabolites of thienopyridines. In functional assays, certain synthesized compounds were shown to inhibit ADP-induced human platelet aggregation. One of the most potent compounds from a studied series antagonized the inhibitory effect of a P2Y12 agonist on forskolin-induced cyclic-AMP accumulation in cells expressing the recombinant human P2Y12 receptor, confirming its mechanism as a specific antagonist.

Table 5: P2Y12 Receptor Antagonist Activity of 6-Amino-2-mercapto-3H-pyrimidin-4-one Derivatives

| Compound Series | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives | Partial inhibition of ADP-induced platelet aggregation at 100 µM | Specific antagonism of P2Y12 receptors |

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme from the glycosidase family that is involved in the breakdown of complex carbohydrates. Elevated activity of this enzyme has been linked to several pathological conditions, including certain types of cancer and infections. Therefore, the development of potent β-glucuronidase inhibitors is an active area of research.

A study investigating 2-aminopyrimidine (B69317) derivatives for β-glucuronidase inhibitory activity found several potent compounds. nih.gov A series of twenty-seven derivatives were synthesized from 2-amino-4,6-dichloropyrimidine. The inhibitory activity of these compounds was evaluated against the standard inhibitor, D-saccharic acid 1,4-lactone. One compound, featuring a piperazinyl substituent at the C-4 position of the pyrimidine ring, demonstrated exceptionally potent activity, being significantly more effective than the standard inhibitor. nih.gov This finding suggests that the 2-aminopyrimidine scaffold is a promising starting point for the design of novel β-glucuronidase inhibitors.

Table 6: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 24 | 2-aminopyrimidine with a C-4 piperazinyl substituent | 2.8 ± 0.10 | nih.gov |

| D-saccharic acid 1,4-lactone | Standard Inhibitor | 45.75 ± 2.16 | nih.gov |

Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Modulation

Derivatives of pyrimidine have demonstrated notable anti-inflammatory properties, primarily through the modulation of cyclooxygenase (COX) enzymes. nih.gov The selective inhibition of COX-2, an enzyme upregulated during inflammation and cancer, is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the physiological COX-1 isoenzyme. nih.govijper.org

Research into pyrimidine derivatives has identified compounds with high selectivity for COX-2, with some exhibiting potency comparable to or exceeding that of established drugs like meloxicam. nih.gov For instance, studies on a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives showed that a compound with a para-fluorophenyl substituent was the most potent, displaying significant inhibition and selectivity towards the COX-2 isoenzyme over the COX-1 isoenzyme. ijper.org These findings suggest that the pyrimidine scaffold is a promising basis for the development of novel selective COX-2 inhibitors. ijper.org The anti-inflammatory effects of these compounds are often linked to their ability to reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

| Compound Series | Target | Activity | Selectivity Index (SI) |

| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity, comparable to meloxicam | Not specified |

| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-2 | IC50 = 42.19 µM | 4.81 |

| 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | COX-1 | IC50 = 202.96 µM | 4.81 |

Other Enzyme Mechanism and Protein Interaction Probes

The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery, as aberrant PPIs are linked to numerous diseases. nih.gov Small molecules can disrupt or stabilize these interactions either by binding directly to the interaction interface (orthosteric inhibition) or to a different site on the protein, causing a conformational change (allosteric inhibition). nih.gov

Within the broader class of pyrimidine-related heterocycles, 6-substituted thieno[2,3-d]pyrimidine derivatives have been identified as multitargeted agents that inhibit enzymes within the folate-dependent one-carbon (C1) metabolism pathway. nih.gov Specifically, these compounds have been shown to inhibit 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), both crucial for de novo purine (B94841) biosynthesis. nih.gov Furthermore, targeted metabolomics revealed that some of these derivatives also inhibit the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2). nih.gov This multitargeted approach offers a potential strategy to overcome drug resistance and reduce toxicity. nih.gov

Receptor Binding and Modulation Studies (e.g., Histamine H3 Receptor, A1AR)

Histamine receptors, which are G protein-coupled receptors (GPCRs), are important drug targets. imrpress.com The histamine H3 receptor (H3R) is primarily expressed in the central nervous system and acts as an autoreceptor, controlling the synthesis and release of histamine and other neurotransmitters. imrpress.comdrugbank.com Consequently, H3R antagonists are being investigated for their potential in treating a range of neurological and cognitive disorders. imrpress.com

Studies have been conducted on various novel histamine H3 receptor antagonists to determine their binding affinities and functional potencies. nih.gov For example, a series of compounds was evaluated for its ability to displace the specific binding of [3H]-Nα-methylhistamine from rat brain cortex membranes, yielding pKi values that indicate binding affinity. nih.gov Functional assays, such as measuring the antagonism of histamine-induced inhibition of neurotransmitter release in mouse brain cortex slices, provided apparent pA2 values, indicating potency. nih.gov While direct studies on this compound are not specified, related structures have been explored as dual-target ligands, combining H3R antagonism with other activities, such as monoamine oxidase B (MAO B) inhibition, for potential application in conditions like Parkinson's disease. nih.gov

| Receptor Target | Ligand Type | Measurement | Value Range |

| Histamine H3 Receptor | Novel Antagonists | pKi (Binding Assay) | 7.56 to 8.68 |

| Histamine H3 Receptor | Novel Antagonists | pA2 (Functional Assay - Mouse Brain) | 7.07 to 9.20 |

| Histamine H3 Receptor | Novel Antagonists | pA2 (Functional Assay - Guinea-Pig Ileum) | 6.64 to 8.81 |

Investigation of Cellular Uptake Mechanisms

The mechanism by which a compound enters a cell is fundamental to its biological activity. Cells utilize various transport mechanisms, including active transport, facilitated diffusion, and receptor-mediated endocytosis. nih.gov For certain classes of compounds, cellular uptake is highly specific. For example, some 6-substituted thieno[2,3-d]pyrimidine antifolates have been shown to be selectively taken up by folate receptors (FRs), specifically FR-α and FR-β, over other folate transporters like the reduced folate carrier (RFC). nih.gov This selectivity for folate receptors, which are often overexpressed on cancer cells, makes these compounds attractive candidates for targeted cancer therapy. nih.gov The investigation of such specific uptake mechanisms is crucial for designing drugs with enhanced tumor selectivity and reduced systemic toxicity.

Modulation of Biological Processes and Pathways (e.g., Purine Biosynthesis)

Pyrimidine derivatives have been shown to significantly modulate critical biological pathways, including de novo purine biosynthesis. nih.gov This pathway is essential for producing the building blocks of DNA and RNA and is often upregulated in rapidly proliferating cancer cells. As mentioned previously, 6-substituted thieno[2,3-d]pyrimidine compounds can inhibit the folate-dependent enzymes GARFTase and AICARFTase, which are critical for the purine synthesis pathway. nih.gov By disrupting this pathway, these compounds can effectively halt cell proliferation. nih.gov Metabolite rescue experiments have been instrumental in identifying the specific targets within this pathway, confirming the mechanism of action for this class of compounds. nih.gov

Exploration of Biological Activities and Therapeutic Potential of 2 Amino 6 Tert Butyl Pyrimidin 4 3h One Derivatives Preclinical Research

Anticancer Research

The potential of 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one derivatives as anticancer agents is an active area of investigation. Preclinical studies are exploring their ability to inhibit the growth of cancer cells and to interfere with specific pathways that are crucial for tumor development and progression.

Inhibition of Cell Proliferation

A significant focus of anticancer research into these derivatives is their ability to inhibit the proliferation of cancer cells. Laboratory studies have demonstrated that certain analogs of this compound can effectively halt the growth of various cancer cell lines. For instance, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have shown high anti-proliferative activities against a range of cancer cell lines, including those from the liver (Hep3B), lung (A549), cervix (HeLa), brain (C6), colon (HT29), and breast (MCF7). mdpi.comnih.gov These studies suggest that modifications to the core structure can lead to compounds with potent cytotoxic effects against malignant cells. mdpi.comnih.gov

| Derivative Class | Cancer Cell Lines Tested | Observed Effect |

| 2-Amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activity |

| N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | Increased anti-proliferative and cytotoxic functions with longer alkyl chains |

Targeting Specific Cancer-Related Pathways

Beyond general cytotoxicity, researchers are investigating the specific molecular mechanisms by which these compounds may exert their anticancer effects. The simultaneous inhibition of multiple signaling pathways involved in cancer growth and survival is a promising strategy for developing new anticancer therapies. nih.gov Preclinical studies on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, which share structural similarities with the core compound, have shown that these molecules can act as dual inhibitors of BRD4 and PLK1, two proteins implicated in cancer progression. nih.govnih.gov Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov While these findings are for related compounds, they provide a rationale for investigating whether this compound derivatives may also function through similar mechanisms.

Antimicrobial Investigations (Antibacterial and Antifungal)

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Derivatives of 2-amino-pyrimidine are being explored for their potential to combat bacterial and fungal infections. A variety of novel bicyclic and tricyclic pyrimidine (B1678525) derivatives obtained from 6-amino-2-thioxo-1H-pyrimidine-4-one have been synthesized and tested for their antimicrobial properties. nih.gov For example, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing activity against a limited panel of bacteria and fungi. nih.gov

| Derivative Class | Tested Against | Observed Activity |

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | Bacteria and Fungi | Some compounds showed activity |

| Bicyclic and tricyclic pyrimidines from 6-amino-2-thioxo-1H-pyrimidine-4-one | Bacteria and Fungi | Varied antimicrobial activity |

Antiviral Research

The antiviral potential of pyrimidine derivatives is another area of active investigation. The pyrimidine scaffold is a component of nucleosides that make up DNA and RNA, and its analogs can interfere with viral replication. While specific studies on this compound derivatives are limited, research on related pyrimidine and purine (B94841) analogs provides a basis for their potential antiviral activity. For instance, various purine nucleoside analogs have been shown to inhibit the replication of a broad spectrum of RNA viruses. nih.gov Additionally, the synthesis of pyrimidine conjugates has been explored to evaluate their antiviral activity against viruses such as the herpes virus and influenza A. mdpi.com

Anti-inflammatory Studies

Chronic inflammation is a key factor in a number of diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.gov For example, novel pyrimidine derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses. Studies on 6-amino-2-thioxo-1H-pyrimidine-4-one derivatives have demonstrated anti-inflammatory activity in preclinical models. nih.gov The mechanism of action is thought to involve the inhibition of key inflammatory mediators. nih.gov

Antioxidant Potential

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in various diseases. The antioxidant properties of pyrimidine derivatives are therefore of significant interest. nih.govresearchgate.net The pyrimidine nucleus is considered a potent moiety that can be a source for the synthesis of new compounds with desirable antioxidant activity. researchgate.net Research has shown that certain pyrimidine derivatives can act as free radical scavengers. nih.gov For instance, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives were evaluated for their antioxidant activity by nitric oxide and hydrogen peroxide free radical scavenging methods and showed promising results. nih.gov

| Derivative Class | Assay Method | Observed Activity |

| 4,6-Bisaryl-pyrimidin-2-amines | Nitric oxide and hydrogen peroxide free radical scavenging | Potent antioxidant activity |

Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Derivatives of pyrimidin-4(3H)-one are being actively investigated as potential therapeutic agents for neurodegenerative diseases, most notably Alzheimer's disease. nih.gov The pathology of Alzheimer's is complex, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Preclinical research has focused on developing compounds that can mitigate these hallmarks.

One area of focus has been the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. Researchers have successfully synthesized novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones that act as potent GSK-3β inhibitors. nih.gov In preclinical studies, these compounds demonstrated the ability to inhibit tau phosphorylation in vivo following oral administration, marking a significant step in developing orally active treatments for Alzheimer's. nih.gov

More recently, a novel compound identified as CNDR-51997, which is based on the pyrimidine scaffold, has shown considerable promise in mouse models of Alzheimer's disease. nih.gov In preclinical trials, CNDR-51997 was effective in restoring brain health by reducing both Aβ plaques and pathological tau. nih.gov The compound works by correcting imbalances in microtubules, which become disorganized when tau detaches, leading to neuronal damage. nih.gov These findings suggest that such derivatives could represent a future treatment not only for Alzheimer's but also for other related neurodegenerative disorders known as tauopathies. nih.gov

| Compound Class/Name | Target/Mechanism | Preclinical Model | Key Findings | Reference |

| 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones | GSK-3β Inhibition | In vivo (undisclosed) | Showed tau phosphorylation inhibitory activity by oral administration. | nih.gov |

| CNDR-51997 | Tau-mediated neurodegeneration | Mouse models of Alzheimer's | Reduced both Aβ plaques and tau pathology; restored brain health. | nih.gov |

Antithrombotic Agent Development

The development of new antithrombotic agents is crucial for the prevention and treatment of cardiovascular events. Research into pyrimidine derivatives has identified their potential as effective antiplatelet agents. A study focused on new derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one investigated their ability to inhibit platelet aggregation in vitro. nih.gov

The study revealed that these compounds possess an inhibitory potency against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Furthermore, when these molecules were reduced to their 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine forms, they exhibited even greater anti-aggregating power. nih.gov The activity of these derivatives was compared to that of acetylsalicylic acid, a standard antiplatelet therapy.

The findings from this preclinical research are summarized below:

ADP-induced aggregation: The pyrimidine derivatives showed greater inhibitory activity than acetylsalicylic acid. nih.gov

Arachidonic acid-induced aggregation: The activity was comparable to that of acetylsalicylic acid. nih.gov

Collagen-induced aggregation: The activity was weaker than that of acetylsalicylic acid. nih.gov

These results underscore the potential of the pyrimidin-4(3H)-one scaffold in the development of novel antithrombotic agents, particularly those targeting ADP-mediated platelet activation pathways. nih.gov

Applications as Plant Growth Stimulants

Beyond human therapeutics, derivatives of 2-aminopyrimidin-4(3H)-one have demonstrated significant utility in agriculture as plant growth stimulants. The pyrimidine nucleus is integral to natural compounds like vitamins and coenzymes, and synthetic derivatives have been shown to possess growth-regulating properties. nih.gov

Research has demonstrated that a series of novel derivatives based on 2-amino-substituted 6-methyl-pyrimidin-4-ols exhibit a pronounced stimulating effect on plant growth. mdpi.com Similarly, derivatives of the related compound 2-amino-6-methylpyrimidine-4(3H)-thione were synthesized and tested for their effect on plant development. nih.gov These compounds produced a significant stimulating effect, with growth increases ranging from 43-96% compared to heteroauxin, a common plant hormone used as a growth regulator. nih.gov

Studies on winter wheat (Triticum aestivum L.) have further validated these findings. The application of various pyrimidine derivatives, including sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine (known as Methyur and Kamethur), resulted in substantial enhancements in key growth parameters. The selectivity and effectiveness of these compounds were found to be dependent on the specific chemical substituents in their structure.

| Compound Class | Plant Model | Effect on Shoot Length | Effect on Root Length | Reference |

| 2-amino-6-methylpyrimidine-4(3H)-thione derivatives | General | 43–96% increase (vs. heteroauxin) | Not specified | nih.gov |

| 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives | General | 46–93% increase (vs. heteroauxin) | Not specified | mdpi.com |

| Methyur | Winter Wheat (T. aestivum L.) | +36.38% (vs. control) | +133.33% (vs. control) | |

| Kamethur | Winter Wheat (T. aestivum L.) | Not specified | +118.61% (vs. control) | |

| Select Pyrimidine Derivatives (e.g., #4, 9, 10) | Winter Wheat (T. aestivum L.) | +43.5–71.75% (vs. control) | +92.56–113.11% (vs. control) |

These findings highlight the potential for pyrimidine derivatives to be used in agriculture as effective and environmentally friendly plant growth regulators.

Building Blocks in the Synthesis of Complex Bioactive Molecules

The structural core of 2-aminopyrimidin-4(3H)-one serves as a versatile and valuable building block in synthetic and medicinal chemistry. Its primary amino group can be readily acylated, providing a straightforward pathway for the creation of diverse libraries of heterocyclic compounds. This utility is crucial in the field of drug discovery, where the rapid synthesis of numerous structural analogs is necessary to identify and optimize lead compounds.

A one-stage, multicomponent synthesis method has been developed for 2-amino-5,6-dihydro-3H-pyrimidin-4-one building blocks, which can be produced in moderate yields under both conventional heating and microwave conditions. This accessibility makes the pyrimidinone scaffold an attractive starting point for developing a wide range of more complex, biologically active molecules. The ability to use these foundational structures in combinatorial chemistry allows for the efficient exploration of chemical space to discover novel therapeutic agents.

The strategic use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of molecules targeted against a wide array of diseases.

An in-depth analysis of this compound and its related analogues relies on a suite of advanced analytical techniques. These methods are indispensable for confirming the chemical structure, determining purity, and understanding the supramolecular architecture of these compounds. This article details the application of spectroscopic, crystallographic, chromatographic, and elemental analysis techniques in the comprehensive characterization of this important pyrimidinone derivative.

Future Research Directions and Unexplored Avenues for 2 Amino 6 Tert Butyl Pyrimidin 4 3h One

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research should prioritize the development of novel, sustainable methods for producing 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one and its analogs. Green chemistry principles can be integrated to minimize environmental impact and improve efficiency. benthamdirect.comnih.gov

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs can enhance efficiency by combining starting materials in a single step, reducing waste and saving time. bohrium.comnih.govfigshare.com An MCR approach could involve the condensation of a β-ketoester (e.g., ethyl pivaloylacetate), guanidine (B92328), and other functionalized building blocks under catalytic conditions.

Catalysis: Investigating novel catalysts, such as metal-organic frameworks or biocatalysts, could lead to higher yields and selectivity under milder reaction conditions. benthamdirect.com Iridium-pincer complexes, for instance, have shown high efficiency in catalyzing pyrimidine (B1678525) synthesis from alcohols and amidines. bohrium.comnih.gov

Alternative Solvents and Energy Sources: The use of eco-friendly solvents like water or ethanol, or employing solvent-free reaction conditions, is a critical goal. nih.gov Furthermore, techniques such as microwave or ultrasonic irradiation could accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govorganic-chemistry.org

| Approach | Traditional Method (Hypothetical) | Proposed Sustainable Method | Key Advantages |

| Reaction Type | Stepwise condensation and cyclization | One-pot multicomponent reaction (MCR) bohrium.comnih.gov | Increased efficiency, reduced waste |

| Catalyst | Strong acid/base | Reusable solid acid catalyst or biocatalyst | Lower environmental impact, easier separation |

| Solvent | Toluene or DMF | Ethanol, water, or solvent-free nih.gov | Reduced toxicity and disposal costs |

| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation nih.govorganic-chemistry.org | Faster reaction times, lower energy use |

Expanding SAR to Untargeted Biological Systems

Structure-Activity Relationship (SAR) studies for pyrimidine derivatives have traditionally focused on specific targets like kinases. nih.gov A significant future avenue is to expand SAR exploration to untargeted biological systems using phenotypic screening. This approach can uncover unexpected therapeutic activities by observing the compound's effect on cell behavior without a preconceived target.

A "deconstruction-reconstruction" strategy could be employed, where the core pyrimidine structure is chemically transformed into a reactive intermediate. nih.gov This intermediate can then be used to build a diverse library of analogs, including not just substituted pyrimidines but also other heterocycles like pyrazoles or isoxazoles. nih.gov Screening this diversified library against various cell lines (e.g., cancer, neuronal, immune cells) could reveal novel bioactivities and expand the therapeutic potential beyond the original design. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods can accelerate the discovery and optimization of this compound derivatives. Integrating these tools can provide predictive insights into biological activity and physicochemical properties, reducing the reliance on costly and time-consuming experimental screening.

Future computational research should focus on:

Molecular Docking and Dynamics: While standard for targeted drug design, these methods can be applied to newly identified targets from phenotypic screens to rationalize observed activities and guide the design of more potent analogs. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and non-linear optical (NLO) properties of the molecule, helping to predict its behavior in both biological and materials science contexts. nih.gov

Pharmacophore Modeling and QSAR: As more activity data becomes available, quantitative structure-activity relationship (QSAR) models can be built to predict the bioactivity of novel, unsynthesized analogs. researchgate.net

Exploration of New Pharmacological Targets and Disease Areas

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in drugs with a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govmdpi.comtandfonline.com Future research should systematically explore the potential of this compound derivatives against a broader array of pharmacological targets and diseases.

| Potential Disease Area | Potential Molecular Target(s) | Rationale |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, MAP kinases gsconlinepress.com | Pyrimidine analogs have shown anti-inflammatory properties. tandfonline.com |

| Neurodegenerative Diseases | Glycogen synthase kinase 3 (GSK-3), CDKs | Kinase inhibition is a key strategy in neurodegenerative research. |

| Infectious Diseases | Viral polymerases, bacterial metabolic enzymes rroij.com | The pyrimidine core is central to many antiviral and antibacterial agents. nih.gov |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), Glucokinase | Heterocyclic compounds are actively explored for anti-diabetic therapies. |

Development of Prodrug Strategies for Enhanced Delivery and Bioavailability

A significant challenge for many promising compounds is poor bioavailability due to factors like low solubility or rapid metabolism. Prodrug strategies involve chemically modifying the parent drug to improve these properties, with the modification being cleaved in vivo to release the active agent. researchgate.netacs.org

For this compound, the primary amino group is an ideal handle for derivatization. researchgate.net Future work could explore:

N-Acylation: Creating amide or carbamate (B1207046) prodrugs can modulate lipophilicity. While often stable, specific enzyme-labile linkers can be incorporated. nih.gov

N-Acyloxyalkyl Derivatives: This approach can create prodrugs susceptible to esterase-mediated hydrolysis, a common activation pathway. researchgate.netnih.gov

Phosphate (B84403) Esters: For increasing water solubility, a phosphate group could be attached via a linker to the pyrimidinone oxygen, creating a highly soluble prodrug suitable for certain formulations. mdpi.com

Investigation of Materials Science Applications (e.g., Optoelectronic Devices)

Beyond pharmacology, heterocyclic compounds are gaining attention in materials science. The electronic properties of the pyrimidine ring suggest that its derivatives could have applications in organic electronics.

Unexplored avenues for this compound include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of pyrimidine derivatives could be harnessed. mdpi.com Modifications to the core structure could tune the emission wavelength, making them potential candidates for emitter or host materials in OLED devices.

Non-Linear Optical (NLO) Materials: The presence of donor (amino) and acceptor (carbonyl) groups within the π-conjugated system suggests potential for NLO properties. researchgate.net Theoretical (DFT) and experimental (Z-scan) studies could quantify its third-order optical nonlinearity for applications in optical switching or frequency conversion. researchgate.net

Organic Semiconductors: The ability of pyrimidine rings to participate in π-stacking could be exploited in the design of organic field-effect transistors (OFETs). Research would involve synthesizing derivatives with extended conjugation and studying their charge transport properties in thin-film form.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-(tert-butyl)pyrimidin-4(3H)-one and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chlorinated pyrimidinone precursor. For example, reacting 2-amino-6-chloropyrimidin-4(3H)-one with tert-butylamine under reflux conditions in aqueous or alcoholic media. Alternative routes involve alkylation using methyl iodide or dimethyl sulfate in the presence of bases like K₂CO₃ . Characterization relies on ¹H NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via melting point determination and chromatographic techniques (e.g., HPLC or TLC). Structural confirmation employs ¹H NMR (e.g., tert-butyl protons at δ ~1.2–1.4 ppm) and IR spectroscopy (N-H stretches ~3300 cm⁻¹, carbonyl ~1650 cm⁻¹). Elemental analysis ensures stoichiometric consistency .

Q. What substituents are commonly introduced at the pyrimidinone core, and how do they influence solubility?

- Methodological Answer : Substituents like arylhydrazines (e.g., benzylhydrazine) or alkyl groups (e.g., methyl, ethyl) are introduced via substitution or alkylation. Hydrophobic groups (e.g., tert-butyl) reduce water solubility, while polar substituents (e.g., hydroxyl, amino) enhance it. Solubility profiles are critical for biological testing and are optimized using co-solvents like DMSO .

Advanced Research Questions

Q. What strategies improve reaction yields in hydrazine substitution reactions at the C6 position?

- Methodological Answer : Excess hydrazine (≥5 eq.) and prolonged reflux (12–24 hours) enhance nucleophilic displacement of the chloride. For sterically hindered hydrazines (e.g., benzylhydrazine), triethylamine is added to neutralize HCl byproducts, improving reactivity . Microwave-assisted synthesis can reduce reaction times and improve yields .

Q. How do electronic and steric effects of substituents influence biological activity (e.g., anticonvulsant or anticancer properties)?

- Methodological Answer : Electron-withdrawing groups (e.g., CF₃) at C6 enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration for CNS targets. Bulky substituents (e.g., tert-butyl) may sterically hinder enzyme binding. SAR studies require systematic variation of substituents and in vitro assays (e.g., DHPS inhibition or kinase activity screens) .

Q. How can tautomerism in the pyrimidin-4(3H)-one core complicate spectral interpretation, and how is this resolved?

- Methodological Answer : The keto-enol tautomerism leads to multiple signals in ¹H NMR (e.g., exchangeable protons at δ ~9–10 ppm). Deuterated solvents (DMSO-d₆) and variable-temperature NMR help distinguish tautomers. X-ray crystallography provides definitive structural assignments .

Q. What experimental approaches validate the compound’s role in riboflavin biosynthesis pathways?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks incorporation into riboflavin intermediates. Enzyme assays (e.g., dihydropteroate synthase inhibition) and knockout studies in microbial models (e.g., Mycoplasma hominis) confirm metabolic roles .

Q. How can discrepancies in reported biological activities across studies be systematically addressed?

- Methodological Answer : Variations may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Reproducibility requires:

- Standardized purity thresholds (≥95% by HPLC).

- Control experiments with reference inhibitors (e.g., methotrexate for DHFR assays).

- Meta-analysis of substituent effects across published SAR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.